molecular formula C8H4BrClN2O2 B585955 6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid CAS No. 1416439-85-4

6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid

Cat. No. B585955
CAS RN: 1416439-85-4
M. Wt: 275.486
InChI Key: NSRLEUPCWIZYSE-UHFFFAOYSA-N
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Description

“6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid” is a chemical compound with the molecular formula C8H4BrClN2O2 . It is available from various suppliers and can be used in scientific research .


Molecular Structure Analysis

The molecular structure of “6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid” consists of a pyrrolopyridazine core with bromine and chlorine substituents at the 6 and 4 positions, respectively, and a carboxylic acid group at the 3 position .

Scientific Research Applications

Synthesis and Derivative Formation

6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is utilized in the preparation of b-fused carbazoles with potential antitumor properties. Specifically, derivatives of this compound have been synthesized through electrophilic substitution processes and used as building blocks for creating pyridazine- or pyrrole-fused carbazoles (Haider et al., 2014). Another research demonstrated its role in generating insecticide intermediates, highlighting its importance in agricultural chemical research (Niu Wen-bo, 2011).

Catalytic Processes and Chemical Transformations

The compound is integral in catalytic processes, such as carbonylative cyclization, to produce compounds like 1-(dimethylamino)-1H-pyrrole-2,5-diones, showcasing its potential in creating various cyclic compounds (Yeon Kyu Bae & C. Cho, 2014). Furthermore, its reactions with different reagents have been explored to synthesize diverse heterocyclic structures, contributing significantly to the field of organic chemistry (F. M. Abdelrazek, S. Ghozlan, & F. A. Michael, 2007).

Pharmaceutical Research

In pharmaceutical research, the compound's derivatives are studied for their potential medicinal properties. For instance, research involving its derivatives has led to the creation of compounds with antimicrobial activities, highlighting its relevance in developing new therapeutic agents (M. Gad-Elkareem, A. Abdel-fattah, & M. A. Elneairy, 2011).

properties

IUPAC Name

6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O2/c9-4-1-6-7(10)5(8(13)14)2-11-12(6)3-4/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRLEUPCWIZYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=NN2C=C1Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid

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